molecular formula C35H47BrO8 B8003057 Trityl-PEG8-bromide

Trityl-PEG8-bromide

Cat. No.: B8003057
M. Wt: 675.6 g/mol
InChI Key: XOLVKIBNCPOPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trityl-PEG8-bromide is a compound with the chemical formula C35H47BrO8 and a molecular weight of 675.6 . It is a small molecule drug composed of several functional groups, including a trityl group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. This compound is significant in the development of new drugs and drug delivery systems due to its multifunctional nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trityl-PEG8-bromide typically involves the protection of functional groups and the subsequent introduction of the trityl and bromide moieties. The trityl group is often used as a protecting group for alcohols, amines, and thiols . The synthesis may involve the use of triphenylmethyl chloride (trityl chloride) in the presence of a base to form the trityl-protected intermediate. The PEG chain is then introduced through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring high purity and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trityl-PEG8-bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, substitution with an amine would yield a Trityl-PEG8-amine derivative .

Mechanism of Action

The mechanism of action of Trityl-PEG8-bromide involves its ability to act as a linker or spacer in drug delivery systems. The trityl group serves as a protecting group that can be selectively removed, while the PEG chain enhances the solubility and biocompatibility of the compound. The bromide group allows for further functionalization, enabling the attachment of various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal PEG chain length, which balances solubility, stability, and biocompatibility. This makes it particularly useful in drug delivery and bioconjugation applications .

Properties

IUPAC Name

[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47BrO8/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVKIBNCPOPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47BrO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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